molecular formula C11H13NO2 B1395192 4-Hydroxy-2-(4-methoxyphenyl)butanenitrile CAS No. 855222-19-4

4-Hydroxy-2-(4-methoxyphenyl)butanenitrile

Cat. No. B1395192
M. Wt: 191.23 g/mol
InChI Key: WXFNCKHGVOJPLP-UHFFFAOYSA-N
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Description

4-Hydroxy-2-(4-methoxyphenyl)butanenitrile is a chemical compound with the molecular formula C11H13NO2 . It is used for research purposes and is available for purchase from various chemical suppliers .


Molecular Structure Analysis

The molecular weight of 4-Hydroxy-2-(4-methoxyphenyl)butanenitrile is 191.23 . The exact structure of this compound is not provided in the search results.

Scientific Research Applications

Enzymatic Resolution and Synthesis Applications

  • Enzymatic Resolution for Synthesizing Active Compounds: The enzymatic resolution of related nitriles has been used to synthesize compounds like (R)-GABOB and (R)-carnitine hydrochloride, demonstrating the potential for creating biologically active substances (Kamal, Khanna, & Krishnaji, 2007).
  • Enantioselective Synthesis of Antitumor Lignans: A study on the efficient preparation of optically pure 4-hydroxyalkanenitriles through enzymatic reactions highlights its application in the synthesis of antitumor lignans (Itoh, Chika, Takagi, & Nishiyama, 1993).

Photogeneration and Electrochemical Applications

  • Photogeneration of Aryl Cations: The photogeneration of 4-hydroxy(methoxy)phenyl cations and their reactions with pi nucleophiles suggest potential applications in synthetic chemistry (Protti, Fagnoni, Mella, & Albini, 2004).
  • Electrocatalytic Hydrogenation: The electrocatalytic hydrogenation of 4-(4-hydroxyphenyl)buten-2-one, related to 4-Hydroxy-2-(4-methoxyphenyl)butanenitrile, at a nickel cathode has been examined, indicating its relevance in electrochemical conversions (Bryan & Grimshaw, 1997).

Biomedical Research

  • Antimicrobial Activity: Compounds related to 4-Hydroxy-2-(4-methoxyphenyl)butanenitrile have been synthesized and evaluated for antimicrobial activity, suggesting potential biomedical applications (Chaudhari, 2012).

Chemical Synthesis and Structural Analysis

  • Synthesis of β-Diketone: The synthesis of certain β-diketones, closely related to 4-Hydroxy-2-(4-methoxyphenyl)butanenitrile, has been studied, indicating its utility in the creation of complex organic molecules (Kagawa, Sagawa, & Kakuta, 1993).

Safety And Hazards

The compound 4-Hydroxy-2-(4-methoxyphenyl)butanenitrile has been classified with the signal word “Warning” and has the hazard statement H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding contact with skin and eyes and using personal protective equipment .

properties

IUPAC Name

4-hydroxy-2-(4-methoxyphenyl)butanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-14-11-4-2-9(3-5-11)10(8-12)6-7-13/h2-5,10,13H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXFNCKHGVOJPLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CCO)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40697155
Record name 4-Hydroxy-2-(4-methoxyphenyl)butanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40697155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-2-(4-methoxyphenyl)butanenitrile

CAS RN

855222-19-4
Record name 4-Hydroxy-2-(4-methoxyphenyl)butanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40697155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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